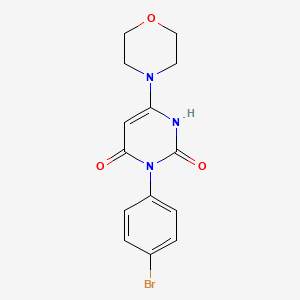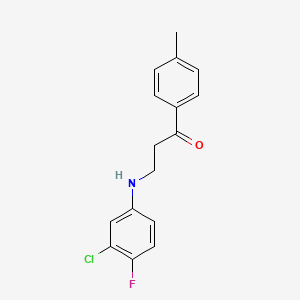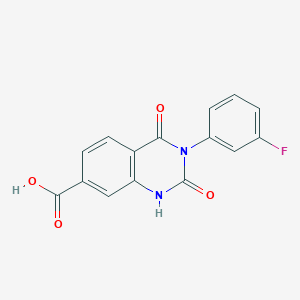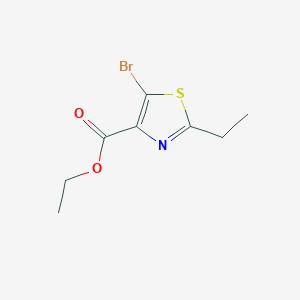![molecular formula C23H22FN7OS B3009722 2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920227-78-7](/img/structure/B3009722.png)
2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, is a complex molecule that appears to be related to a class of compounds that include various heterocyclic structures such as triazolopyrimidines and piperazines. These compounds are of interest due to their potential pharmacological properties and their complex synthesis pathways.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including electrochemical synthesis, as seen in the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles . This process involves the generation of p-quinone imine, which participates in a Michael addition reaction with 2-SH-benzazoles, leading to the formation of disubstituted ethanone derivatives. Another related compound, 2-benzyl-vtriazolo[4,5-d]pyrimidine, is synthesized through a series of reactions starting from 4-formamido-1,2,3-triazole-5-carboxamide, followed by treatment with benzyl chloride and subsequent reactions including desulphurization and oxidation .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one has been elucidated, revealing nearly coplanar fused rings and crystal packing stabilized by weak intermolecular hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite complex. For example, the electrochemical synthesis mentioned earlier involves anodically generated p-quinone imine, which undergoes a Michael-type addition with p-toluenesulfinic acid, followed by hydrolysis . The synthesis of 2-benzyl-vtriazolo[4,5-d]pyrimidine includes steps such as treatment with benzyl chloride, hot formamide, phosphorus pentasulphide, and nickel desulphurisation, followed by oxidation with potassium ferricyanide .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal structure analysis provides insights into the density, molecular weight, and crystal packing, which are important for understanding the stability and reactivity of the compounds . The spectroscopic characterization, including NMR and IR, helps in confirming the molecular structure and identifying functional groups . Additionally, computational methods such as DFT calculations can predict geometrical parameters and electronic properties, which are essential for understanding the chemical behavior of these molecules .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- This compound is involved in the synthesis of various novel heterocyclic compounds. Research includes the creation of pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, and other derivatives, some exhibiting antimicrobial properties (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
- A study on 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, some of which demonstrated potent 5-HT2 antagonist activity, is relevant for understanding the compound's role in creating bioactive molecules (Watanabe et al., 1992).
Chemical Transformations and Synthesis
- The compound is used in novel transformations of amino and carbonyl/nitrile groups in thienopyrimidine synthesis, an area of significant interest in medicinal chemistry (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
- Research on the synthesis of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, with some compounds showing high antimicrobial activity, indicates the potential of the compound in drug discovery (Yurttaş et al., 2016).
Advanced Materials and Crystallography
- The compound plays a role in the preparation and crystal structure determination of complex molecules, aiding in the understanding of molecular interactions and stability (Hu et al., 2011).
Antimicrobial and Antitumor Properties
- Synthesis and evaluation of antimicrobial activities of some new 1,2,4-triazole derivatives, where the compound is part of the synthetic pathway, highlight its importance in creating potential therapeutic agents (Bektaş et al., 2007).
- In a study on the synthesis and antitumor screening of novel 3-phenylthiazolo[4,5-d]pyrimidin-2-thione derivatives, the compound is key to the creation of potential cancer therapeutics (Becan & Wagner, 2008).
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7OS/c24-18-7-4-8-19(13-18)31-23-21(27-28-31)22(25-16-26-23)30-11-9-29(10-12-30)20(32)15-33-14-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAIRFJJHQXEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CSCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)




![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)
![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)
![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)


![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)
